molecular formula C2H2Cl2<br>C2H2Cl2<br>H2C=CCl2 B033914 Vinylidene chloride CAS No. 9002-85-1

Vinylidene chloride

Cat. No.: B033914
CAS No.: 9002-85-1
M. Wt: 96.94 g/mol
InChI Key: LGXVIGDEPROXKC-UHFFFAOYSA-N
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Preparation Methods

1,1-Dichloroethene is typically produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is base-catalyzed, often using sodium hydroxide or calcium hydroxide at a temperature of approximately 100°C . The reaction can be represented as follows: [ \text{Cl}_2\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{Cl}_2\text{C=CH}_2 + \text{NaCl} + \text{H}_2\text{O} ]

In industrial settings, the gas-phase synthesis of 1,1-dichloroethene is also explored using supported catalysts like pentaethylenehexamine on silica, achieving high selectivity .

Chemical Reactions Analysis

1,1-Dichloroethene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride), and oxidizing agents (e.g., potassium permanganate).

Mechanism of Action

The primary mechanism of action of 1,1-dichloroethene involves its metabolic activation by cytochrome P450 enzymes, particularly P450 2E1. This activation leads to the formation of reactive metabolites that can bind to cellular macromolecules, causing toxicity . The detoxification process involves conjugation with glutathione .

Properties

IUPAC Name

1,1-dichloroethene
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InChI

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2
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InChI Key

LGXVIGDEPROXKC-UHFFFAOYSA-N
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Canonical SMILES

C=C(Cl)Cl
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Molecular Formula

C2H2Cl2, Array
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Related CAS

9002-85-1
Record name Poly(vinylidene chloride)
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DSSTOX Substance ID

DTXSID8021438
Record name 1,1-Dichloroethylene
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Molecular Weight

96.94 g/mol
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Physical Description

Vinylidene chloride, stabilized appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 99 °F. Denser (at 10.1 lb / gal) than water and insoluble in water. Hence sinks in water. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors heavier than air., Liquid, Colorless liquid or gas (above 89 degrees F) with a mild, sweet, chloroform-like odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or gas (above 89 °F) with a mild, sweet, chloroform-like odor.
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Boiling Point

89.1 °F at 760 mmHg (NTP, 1992), 31.6 °C, 32 °C, 89.1 °F, 89 °F
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Flash Point

14 °F (NTP, 1992), 14 °F, -19 °C (-2 °F) - closed cup, 0 °F (open cup), -19 °F (-28 °C) - closed cup, -19 °C (Closed cup), -15 °C (Open cup), -17 °C (Closed cup), -25 °C c.c., -2 °F
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Solubility

5 to 10 mg/mL at 70 °F (NTP, 1992), In water, 2,420 mg/L at 25 °C, Insoluble in water, 0.63 g/100 g water at 50 °C (solubility at saturation vapor pressure), In water: 3.5 g/l at 4 °C; 3.0 g/l at 16 °C, Soluble in ethanol, acetone, benzene, carbon tetrachloride; very soluble in ethyl ether, chloroform., Solubility in water, g/100ml at 25 °C: 0.25 (very poor), 0.04%
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Density

1.21 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2129 at 20 °C/4 °C, Liquid density at 0 °C: 1.2517 g/cu m, Relative density (water = 1): 1.2, 1.21
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Vapor Density

3.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.25 (Air = 1), Relative vapor density (air = 1): 3.3, 3.25
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Vapor Pressure

500 mmHg at 68 °F ; 591 mmHg at 77 °F (NTP, 1992), 600.0 [mmHg], 600 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 66.5, 500 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Impurities

A typical analysis of commercial-grade vinylidene chloride monomer (excluding inhibitors) is as follows: vinylidene chloride 99.8%; trans-1,2-dichloroethylene 900 ppm; vinyl chloride 800 ppm; 1,1,1-trichloroethane 150 ppm; cis-1,2-dichloroethylene 10 ppm; and 1,1-dichloroethane, ethylene chloride, and trichloroethylene, each less than 10 ppm., Dichloroacetylene has been reported to be an impurity in some commercial samples of vinylidene chloride., Commercial product contains small proportion of inhibitor.
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Color/Form

Colorless liquid, Colorless liquid or gas (above 89 degrees F)

CAS No.

75-35-4, 9002-85-1
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Melting Point

-188.5 °F (NTP, 1992), -122.5 °C, Latent heat of fusion: 6.51 kJ/mol at melting point, -122 °C, -188.5 °F, -189 °F
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Synthesis routes and methods I

Procedure details

Polymerizations were run by the dropwise addition of this stock of ethylaluminum dichloride (EADC)/hydrogen chloride (HCl) solution to the stirred monomer solutions. A stock solution of EADC and HCl was prepared in methyl chloride by adding 0.320 ml of a 1.0 mol/L HCl solution in 1,1,1,2-tetrafluoroethane and 0.960 ml of a 1.0 mol/L ethylaluminum dichloride solution in hexane to 100 ml of methyl chloride. The total volume of the stock solution added to the polymerization for each example is listed in Table 15. A separate stock solution of ethylaluminum dichloride and hydrogen chloride was used for Examples 125 and 126. This solution was prepared from the addition of 2.0 ml of a 0.16 mol/L HCl solution in 1,1,1,2-tetrafluoroethane and 0.960 ml of a 1.0 mol/L ethylaluminum dichloride solution in hexane to 100 ml of methyl chloride. The final mol/L concentrations of ethylaluminum dichloride and hydrogen chloride in the stock solution is the same for both preparations. Polymerizations were terminated with the addition of 0.2 ml of methanol. Polymerization in 3,3,3-trifluoropropene resulted in rubber particles that did not adhere to the walls of the reactor or to the stirring bar. The particles floated to the surface of the liquid when stirring stopped. The particles were hard as evidenced by pressing on them with a chilled spatula when tested near reaction temperature. Polymerization in methyl chloride resulted in rubber particles that adhered to both the reactor walls and the stirring shaft. Polymerization in 1,1-dichloroethane or 1,1-dichloroethene resulted in solvent swollen polymer particles that adhered to the reactor walls and the stirring bar.
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Synthesis routes and methods II

Procedure details

The known methods of producing 1,1,1,3,3-pentafluoropropane are as follows. Carbon tetrachloride and vinylidene chloride are prepared and an addition reaction is triggered. The reaction product, 1,1,1,3,3,3-hexachloropropane, is fluorinated to produce 1,1,1,3,3-pentafluoro-3-chloropropane which is reduced with hydrogen to produce 1,1,1,3,3-pentafluoropropane (WO 95/04022).
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Synthesis routes and methods III

Procedure details

2,2,4,4,4-Pentafluorobutane is another undesirable by-product of the fluorination of 1,1,1-trichloroethane. I believe that it is formed by the reaction between 1,1,1-trichloroethane and vinylidene chloride, followed by the reaction of additional 1,1,1-trichloroethane with vinylidene chloride to give 1,1,1,3,3-pentachlorobutane. Grigor'ev et al., Izv. Akad. Nauk. SSSR. Ser. Khim., 6, 1333-6 (1980). Hydrofluorination of the latter produces 2,2,4,4,4-pentafluorobutane.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Vinylidene chloride

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